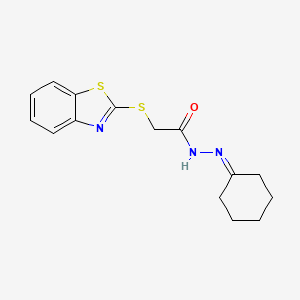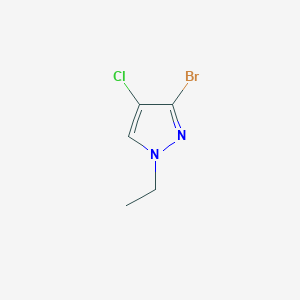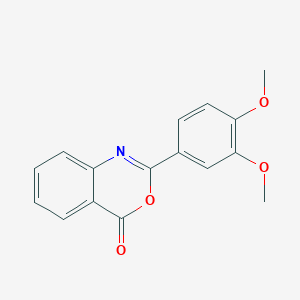
Butyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(2,4-diclorofenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de butilo es un compuesto orgánico complejo con una estructura única que incluye un núcleo de quinolina, un grupo diclorofenil y un éster butílico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(2,4-diclorofenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de butilo típicamente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de 2,4-diclorobenzaldehído con ciclohexanona en presencia de una base para formar el producto intermedio. Este intermedio se hace reaccionar entonces con acetoacetato de butilo en condiciones ácidas para producir el compuesto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, involucrando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(2,4-diclorofenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de butilo puede sufrir varias reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de dihidroquinolina.
Sustitución: Los átomos de halógeno del grupo diclorofenil pueden sustituirse por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como el metóxido de sodio (NaOCH3) o el terc-butóxido de potasio (KOtBu).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina-3-carboxilato, mientras que la reducción puede producir derivados de dihidroquinolina.
Aplicaciones Científicas De Investigación
El 4-(2,4-diclorofenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de butilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como posible agente terapéutico debido a su estructura única y su actividad biológica.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 4-(2,4-diclorofenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de butilo implica su interacción con dianas y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las dianas y vías moleculares exactas pueden variar en función de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- Éster butílico del ácido 4-[(2,4-diclorofenil)oxi]butanoico
- Éster butílico del ácido 2,4-diclorofenoxiacético
Unicidad
El 4-(2,4-diclorofenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de butilo es único debido a su núcleo de quinolina y la presencia de grupos diclorofenil y éster butílico. Esta combinación de características estructurales le confiere propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C23H27Cl2NO3 |
|---|---|
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
butyl 4-(2,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H27Cl2NO3/c1-5-6-9-29-22(28)19-13(2)26-17-11-23(3,4)12-18(27)21(17)20(19)15-8-7-14(24)10-16(15)25/h7-8,10,20,26H,5-6,9,11-12H2,1-4H3 |
Clave InChI |
CGOHDXAYDRPWCW-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=C(NC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)CC(C2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-nitro-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B11709299.png)
![4-{[(E)-(4-methoxyphenyl)methylidene]amino}benzamide](/img/structure/B11709306.png)

![4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide](/img/structure/B11709316.png)
![2-chloro-N-(2-oxo-2-{(2E)-2-[(2E)-3-phenylprop-2-enylidene]hydrazino}ethyl)benzamide](/img/structure/B11709321.png)

![9-bromo-7-phenyl-7H-benzo[c]carbazole](/img/structure/B11709331.png)
![2-(4-methylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11709333.png)
![3,4-dichloro-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709339.png)
![2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709350.png)



![2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11709385.png)
